1-(2,4-Dimethoxyphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
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Description
1-(2,4-Dimethoxyphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
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Scientific Research Applications
Electron Transfer in Ruthenium and Osmium Complexes
Research on ruthenium and osmium complexes, featuring urea ligands, explores electron transfer across hydrogen bonds. The study reveals that such complexes can undergo reversible oxidation without significant potential splitting, indicating that urea ligands do not support electron transfer due to their non-contribution to the occupied frontier levels (Pichlmaier et al., 2009).
Orexin Receptor Mechanisms and Compulsive Eating
The role of orexin receptors in compulsive eating behaviors is highlighted through the evaluation of various antagonists, including a selective OX1R antagonist. These findings suggest that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).
Development of Anticancer Agents
A study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents shows significant antiproliferative effects against various cancer cell lines. These compounds are identified as potential BRAF inhibitors for further cancer research (Feng et al., 2020).
Corrosion Inhibition for Mild Steel
The use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions demonstrates the potential of urea derivatives in protecting industrial materials. These compounds exhibit strong adsorption on the steel surface, leading to efficient corrosion inhibition (Mistry et al., 2011).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-26-15-6-7-16(17(10-15)27-2)22-19(25)21-13-9-18(24)23(11-13)14-5-3-4-12(20)8-14/h3-8,10,13H,9,11H2,1-2H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPISGNFAHPOTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.